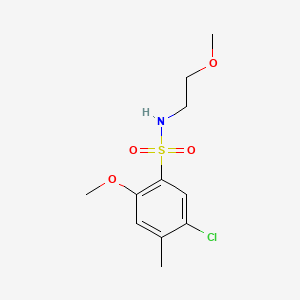
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, also known as CMME, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a selective inhibitor of certain enzymes and its potential as a therapeutic agent for a range of diseases.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase enzymes. This binding prevents the enzymes from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is necessary for many physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to changes in acid-base balance and respiration, as well as other physiological processes that are regulated by these enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide in lab experiments is its selectivity for certain enzymes, which allows for more targeted inhibition and study of specific physiological processes. However, the limitations of using 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research involving 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One area of focus could be the development of new therapeutic agents based on the structure of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide and its selective inhibition of carbonic anhydrase enzymes. Additionally, further research could be conducted on the physiological effects of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide and its potential as a tool for studying the role of carbonic anhydrase in various physiological processes.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base catalyst. This reaction produces 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to act as a selective inhibitor of certain enzymes, including carbonic anhydrase IX and XII. These enzymes are overexpressed in many types of cancer, and their inhibition has been shown to have therapeutic potential.
In addition to its potential as a therapeutic agent, 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has also been studied for its use as a tool in biochemical and physiological research. This compound has been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance and respiration.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-8-6-10(17-3)11(7-9(8)12)18(14,15)13-4-5-16-2/h6-7,13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKNPQOAMFNWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


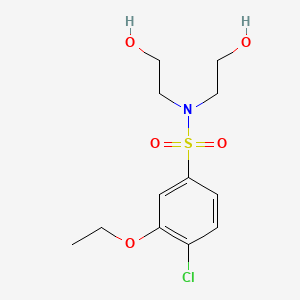
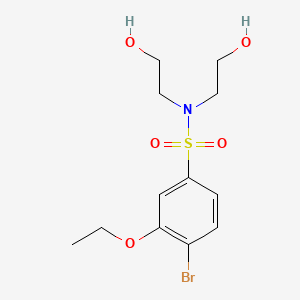
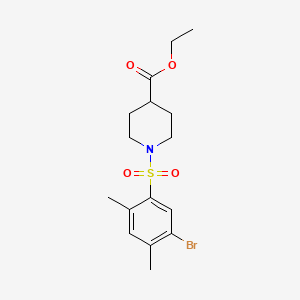
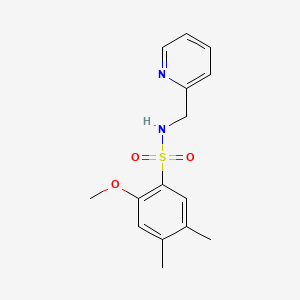



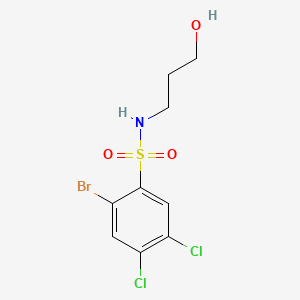
![N-[1-(hydroxymethyl)propyl]-4-iodobenzenesulfonamide](/img/structure/B602899.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methylbenzenesulfonamide](/img/structure/B602900.png)
![N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B602902.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602906.png)
![3-sec-butyl-4-ethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602907.png)